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The following table summarizes key efficacy and safety data from recent clinical trials of KRAS G12C and
G12D inhibitors, presented at the 2025 ESMO Congress [1].

Inhibitor Cancer Type Sample ORR
. . Key Grade 23 TRAES (23%)

(Target) (Patient Pop.) Size (n) (%)
HRS-4642 NSCLC (All 84 (Total) 23.7 Hypertriglyceridaemia, Neutropenia,
(G12D) Comers) Hypercholesterolaemia

PDAC (All 84 (Total) 20.8 Hypertriglyceridaemia, Neutropenia,

Comers) Hypercholesterolaemia
INCB161734 PDAC (600 mg 25 20 Nausea (58%), Diarrhoea (51%),
(G12D) qd) Vomiting (46%)*

PDAC (1200 mg 29 34.4 Nausea (58%), Diarrhoea (51%),

qd) Vormiting (46%)*
HRS-7058 NSCLC (G12Ci- 69 435 TRAESs in 14.1% of patients (all types)
(G12C) Naive)

NSCLC (G12Ci- 34 20.6 TRAESs in 14.1% of patients (all types)

Pre-treated)
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Inhibitor Cancer Type Sample ORR
. . Key Grade 23 TRAES (23%)
(Target) (Patient Pop.) Size (n) (%)
Colorectal Cancer 41 34.1 TRAESs in 14.1% of patients (all types)
(CRC)
PDAC 4 75.0 TRAEs in 14.1% of patients (all types)

*For INCB161734, the rates of nausea, diarrhea, and vomiting are for all grades; the study reported no dose-

limiting toxicities or treatment discontinuations due to TRAEs [1].

Experimental Protocols for Preclinical Dose-
Optimization

To support dose selection and understand resistance, researchers employ several key preclinical

methodologies.

¢ In Vivo Efficacy and Pharmacodynamic (PD) Profiling: Utilize models like cell line-derived
xenografts (CDX) or genetically engineered mouse models (GEMM) with KRAS G12C knock-in.
Administer the inhibitor at various doses and monitor tumor volume regularly. At study endpoint,
analyze tumor lysates via Western Blot to measure phosphorylation levels of downstream effectors
like ERK and AKT, confirming target engagement [2].

¢ Imaging-Based PD Readouts: Employ non-invasive imaging such as microCT to quantify tumor
burden and 18F-FDG PET to measure glucose metabolism as a surrogate for tumor activity. This
allows for longitudinal assessment of drug efficacy within the same animal, providing robust
pharmacokinetic/pharmacodynamic (PK/PD) data [2].

¢ Circulating Tumor DNA (ctDNA) Analysis: In clinical trials, implement serial blood draws to isolate
ctDNA. Use PCR- or NGS-based assays to track changes in KRAS G12D variant allele frequency
(VAF). A rapid decline in VAF can serve as an early marker of molecular response and inform dose
escalation decisions [1].

Troubleshooting Common Experimental & Clinical
Challenges
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Here are solutions to frequently encountered problems in KRAS inhibitor development.

e Problem: Primary or Acquired Resistance to Therapy

o Solution: Focus on rational combination strategies. Current research prioritizes combining
KRAS G12C inhibitors with SHP2 inhibitors, EGFR inhibitors (particularly in CRC), or PD-1
inhibitors [1] [3]. For G12D inhibitors, a phase | study (NCT05382559) is evaluating HRS-4642
in combination with anti-PD-1 therapy SHR-1701 and chemotherapy [1]. Targeting the "on"
(GTP-bound) state with a new class of inhibitors, like elironrasib, is also a promising strategy
to overcome resistance to traditional "off" state inhibitors [4].

¢ Problem: Unexpected Off-Target Toxicities

o Solution: Leverage Physiologically-Based Pharmacokinetic (PBPK) modeling. This
computational approach can predict drug-drug interactions and optimize dosing, especially for
complex molecules. For example, a PBPK model for adagrasib (a KRAS G12C inhibitor)
informed its dosing recommendations when co-administered with CYP3A4 inhibitors/inducers
and in patients with hepatic impairment, which were accepted for the drug's label [5].

e Problem: Identifying Novel Inhibitor Scaffolds

o Solution: Implement a computationally-driven workflow. Use virtual screening of large
compound libraries against the KRAS G12C allosteric pocket. Prioritize hits using techniques
like pharmacophore modeling, molecular docking, and free-energy perturbation (FEP)
calculations [6] [7]. This method successfully identified a novel pyrimidine-based scaffold
(KD36) with potent anti-tumor activity in xenograft models [7].

KRAS G12C Signaling and Inhibitor Mechanism

The diagram below illustrates the signaling pathways driven by mutant KRAS and the mechanism of action

for different inhibitor classes.
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KRAS G12C Oncogenic Signaling and Inhibitor Mechanisms
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Experimental Workflow for Inhibitor Discovery &
Validation
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For research teams aiming to discover or validate new KRAS G12C inhibitors, the following workflow

outlines a robust, multi-faceted approach.

Workflow for KRAS G12C Inhibitor Discovery & Validation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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